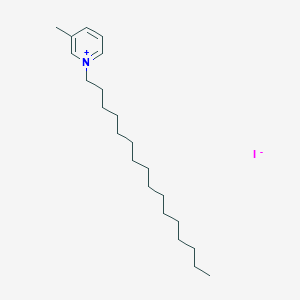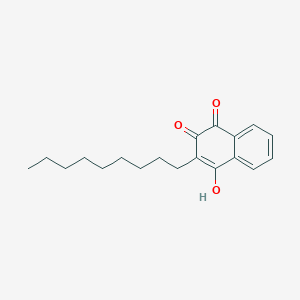
4-Hydroxy-3-nonylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nonylnaphthalene-1,2-dione is a chemical compound with a unique structure that includes a naphthalene core substituted with a hydroxy group and a nonyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nonylnaphthalene-1,2-dione typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxy and nonyl substituents. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, and eco-friendly nature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-nonylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different hydroxy or carbonyl derivatives.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents on the naphthalene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy-substituted naphthalenes.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-nonylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-3-nonylnaphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the application and the specific biological context.
Comparación Con Compuestos Similares
2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and pigments.
4-Hydroxy-3-methoxybenzaldehyde: Used in flavoring and fragrance industries.
Uniqueness: 4-Hydroxy-3-nonylnaphthalene-1,2-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
22799-68-4 |
|---|---|
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-nonylnaphthalene-1,2-dione |
InChI |
InChI=1S/C19H24O3/c1-2-3-4-5-6-7-8-13-16-17(20)14-11-9-10-12-15(14)18(21)19(16)22/h9-12,20H,2-8,13H2,1H3 |
Clave InChI |
SLGDVSGIYBSSDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


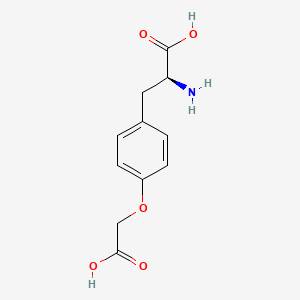
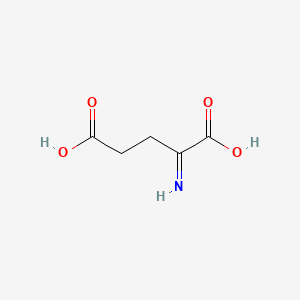
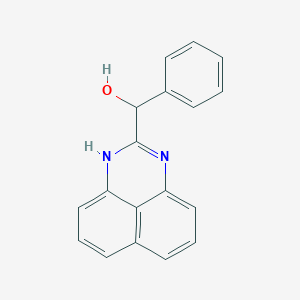
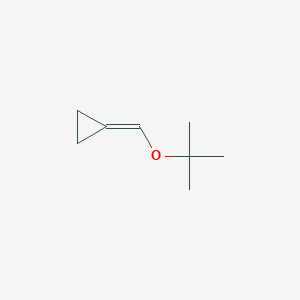
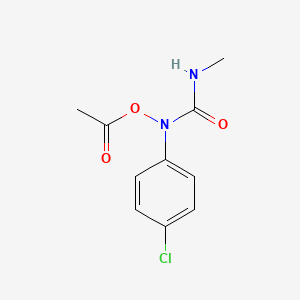
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
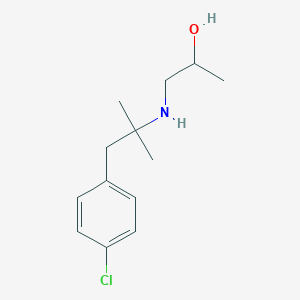



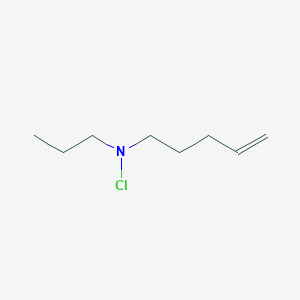
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
